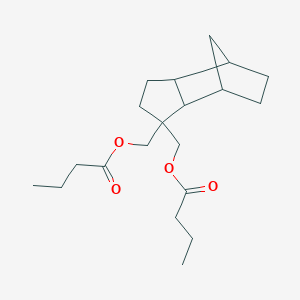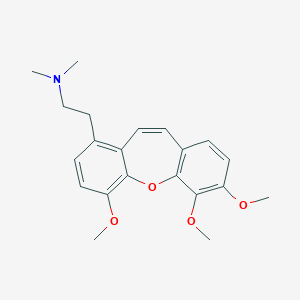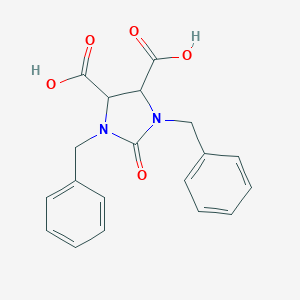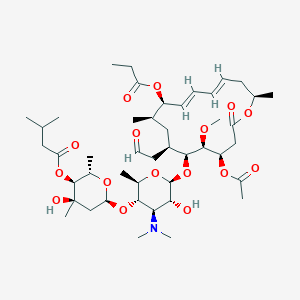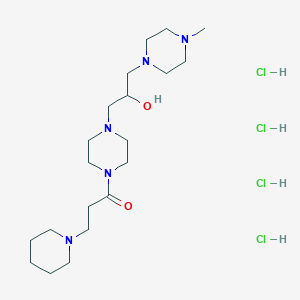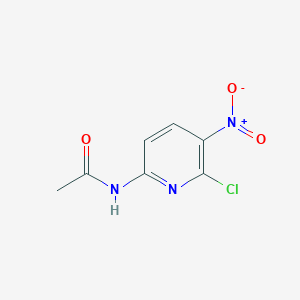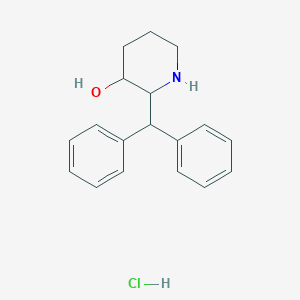
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride, also known as Diphenylmethylpiperidinol hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have analgesic, anxiolytic, and antipsychotic properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is not fully understood. However, it is believed to act on the central nervous system by binding to certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. It has also been shown to have antipsychotic effects, possibly due to its ability to block the dopamine D2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its potential side effects and toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride. One possible direction is the exploration of its potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is the development of new analogs of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride with improved properties and fewer side effects.
Conclusion
In conclusion, 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride and its analogs for the development of new drugs.
Synthesemethoden
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride involves the reaction of diphenylmethyl chloride with piperidine in the presence of a base. The resulting product is then hydrolyzed to obtain 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol, which is then reacted with hydrochloric acid to form 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride.
Eigenschaften
CAS-Nummer |
19946-20-4 |
|---|---|
Produktname |
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride |
Molekularformel |
C18H22ClNO |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-benzhydrylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16-20H,7,12-13H2;1H |
InChI-Schlüssel |
LOPBPOPPZHDYOX-UHFFFAOYSA-N |
SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Kanonische SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Synonyme |
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




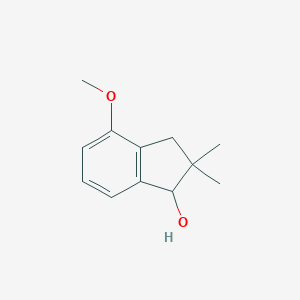
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
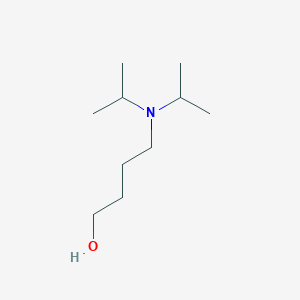

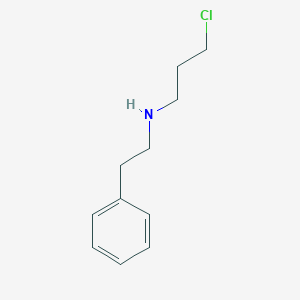
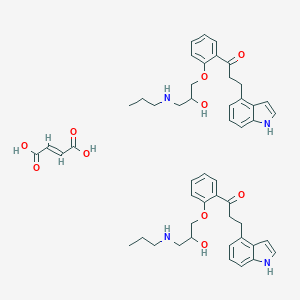
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
